6-Acetoxy Belamcandol B
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Overview
Description
6-Acetoxy Belamcandol B is a natural compound that belongs to the family of belamcandol. . This compound has gained significant attention due to its potential therapeutic and environmental applications.
Scientific Research Applications
6-Acetoxy Belamcandol B has diverse applications in scientific research:
Chemistry: Used as a biochemical reagent in proteomics research.
Biology: Studied for its role in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the development of environmentally friendly pesticides and herbicides
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Acetoxy Belamcandol B can be synthesized through various chemical reactions involving its precursor, Belamcandol B. The synthesis typically involves acetylation reactions where an acetoxy group is introduced to the Belamcandol B molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves the extraction of Belamcandol B from the seeds of Belamcanda chinensis followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like ethanol or methanol. The extracted Belamcandol B is then subjected to acetylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Acetoxy Belamcandol B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of Belamcandol B.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 6-Acetoxy Belamcandol B involves its interaction with specific molecular targets. It inhibits the activity of enzymes like 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting this enzyme, this compound reduces inflammation and oxidative stress .
Comparison with Similar Compounds
Belamcandol A: Another compound from the same family with similar anti-inflammatory properties.
Belamcandol C: Known for its antioxidant activities.
Belamcandol D: Studied for its potential use in cancer therapy.
Uniqueness of 6-Acetoxy Belamcandol B: this compound stands out due to its specific acetoxy group, which enhances its bioavailability and potency compared to other belamcandols. Its unique structure allows for more efficient inhibition of 5-lipoxygenase, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHINANGVRSSGQ-FPLPWBNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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